molecular formula C14H20BN3O3 B13993924 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol

Cat. No.: B13993924
M. Wt: 289.14 g/mol
InChI Key: GNRNDSZERILSMU-UHFFFAOYSA-N
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Description

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol is an organic compound that features a boron-containing dioxaborolane group attached to a pyrazolo[3,4-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the dioxaborolane group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield an aldehyde or ketone, while Suzuki-Miyaura coupling would result in the formation of biaryl compounds.

Comparison with Similar Compounds

Biological Activity

The compound 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H19BO3\text{C}_{13}\text{H}_{19}\text{B}\text{O}_{3}

It features a pyrazolo[3,4-b]pyridine core linked to a dioxaborolane moiety. The presence of the dioxaborolane group is significant as it may enhance the compound's stability and solubility in biological systems.

Antitumor Activity

Recent studies have highlighted the antitumor activity of compounds containing the pyrazolo[3,4-b]pyridine scaffold. For instance, derivatives of this scaffold have shown promising results against various cancer cell lines:

CompoundIC50 (µM)Cell Line
1a2.24A549
Doxorubicin9.20A549
1d5.20A549
1e>100A549

The compound 1a , which bears a similar structural motif to our target compound, exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, indicating potent cytotoxicity compared to doxorubicin .

The mechanism by which these compounds exert their antitumor effects may involve the induction of apoptosis in cancer cells. Flow cytometric analysis demonstrated that treatment with compound 1a resulted in a significant increase in apoptotic cells within the sub-G1 phase of the cell cycle. Specifically, a concentration range of 2.0–4.0 µM led to a sub-G1 population of 25.1%–41.0% , compared to only 5.1% for control cells .

Study 1: Pyrazolo[3,4-b]pyridine Derivatives

A study focused on synthesizing and evaluating various pyrazolo[3,4-b]pyridine derivatives found that modifications to the structure could significantly impact biological activity. The study revealed that certain substitutions enhanced antitumor efficacy while maintaining low toxicity profiles in normal cell lines .

Study 2: Dioxaborolane Influence

Another investigation into dioxaborolane-containing compounds indicated that these groups can improve pharmacokinetic properties such as solubility and metabolic stability. The incorporation of dioxaborolane moieties has been linked to increased bioavailability and prolonged action in vivo .

Properties

Molecular Formula

C14H20BN3O3

Molecular Weight

289.14 g/mol

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol

InChI

InChI=1S/C14H20BN3O3/c1-13(2)14(3,4)21-15(20-13)11-7-10-8-17-18(5-6-19)12(10)16-9-11/h7-9,19H,5-6H2,1-4H3

InChI Key

GNRNDSZERILSMU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(N=C3)CCO

Origin of Product

United States

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